molecular formula C18H19NO4 B4990903 propyl 3-[(2-methoxybenzoyl)amino]benzoate

propyl 3-[(2-methoxybenzoyl)amino]benzoate

Cat. No.: B4990903
M. Wt: 313.3 g/mol
InChI Key: OSXRLYYSGHHUCV-UHFFFAOYSA-N
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Description

Propyl 3-[(2-methoxybenzoyl)amino]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a propyl ester group attached to a benzoic acid derivative, which is further substituted with a 2-methoxybenzoyl group and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 3-[(2-methoxybenzoyl)amino]benzoate typically involves the esterification of 3-amino benzoic acid with propanol, followed by the acylation of the resulting ester with 2-methoxybenzoyl chloride. The reaction conditions generally include the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the acylation process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Propyl 3-[(2-methoxybenzoyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of 3-[(2-hydroxybenzoyl)amino]benzoate.

    Reduction: Formation of 3-[(2-methoxybenzyl)amino]benzoate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Propyl 3-[(2-methoxybenzoyl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its structural features.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of propyl 3-[(2-methoxybenzoyl)amino]benzoate involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity. The pathways involved can include signal transduction cascades, leading to various biological effects. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • Propyl 4-[(2-methoxybenzoyl)amino]benzoate
  • Propyl 4-[(4-fluorobenzoyl)amino]benzoate
  • Propyl 4-[(4-methylbenzoyl)amino]benzoate

Uniqueness

Propyl 3-[(2-methoxybenzoyl)amino]benzoate is unique due to the specific positioning of the methoxybenzoyl and amino groups, which can influence its reactivity and interaction with biological targets. This structural uniqueness can result in distinct pharmacological profiles and applications compared to its analogs.

Properties

IUPAC Name

propyl 3-[(2-methoxybenzoyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-3-11-23-18(21)13-7-6-8-14(12-13)19-17(20)15-9-4-5-10-16(15)22-2/h4-10,12H,3,11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSXRLYYSGHHUCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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